2,2'-Bifuran

Overview

Description

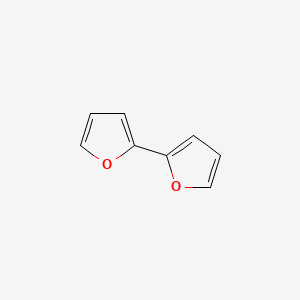

2,2’-Bifuran is an organic compound with the molecular formula C8H6O2. It consists of two furan rings connected at the 2-position of each ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bifuran can be synthesized through several methods. One common approach involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction . Another method includes the YbCl3–Zn-catalyzed reductive cyclization of 2-propyn-1-ones . Additionally, oxidative rearrangement of 4-hydroxycyclobutenones by the action of Pb(OAc)4 or PhI(OAc)2 has been reported .

Industrial Production Methods: Industrial production of 2,2’-Bifuran often involves the use of palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed direct coupling method has been developed to produce dimethyl 2,2’-bifuran-5,5’-dicarboxylate, which can be further processed into various derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidative rearrangement using Pb(OAc)4 or PhI(OAc)2.

Reduction: Reductive cyclization using YbCl3–Zn.

Substitution: Reactions with trimethylsulfonium iodide under Corey–Chaykovsky conditions.

Major Products: The major products formed from these reactions include various substituted bifurans and dihydro-bifurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Polymer Synthesis

Biomass-Based Polymers

2,2'-Bifuran has been extensively studied for its role as a monomer in the production of novel biomass-based polymers. Research indicates that bifuran-based polyesters exhibit superior properties compared to traditional polyesters derived from petroleum sources. For instance, polyesters synthesized from dimethyl this compound-5,5'-dicarboxylate show higher glass transition temperatures and excellent oxygen barrier properties, making them suitable for packaging applications .

Table 1: Properties of Bifuran-Based Polyesters

| Property | Bifuran-Based Polyester | Terephthalic Acid Polyester |

|---|---|---|

| Glass Transition Temperature | Higher | Lower |

| Oxygen Barrier Performance | Excellent | Moderate |

| UV Barrier Performance | High | Moderate |

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have demonstrated the efficacy of certain bifuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA). In vivo experiments indicated that these compounds were as effective as vancomycin in reducing bacterial counts in infected mice. The bifurans not only decreased the serum activity of enzymes associated with MRSA but also improved antioxidant levels in the liver .

Case Study: Efficacy Against MRSA

In a controlled study involving CF-1 mice, two specific bifurans were tested for their ability to combat MRSA infections. The results showed significant reductions in bacterial counts in various organs after treatment with bifurans, highlighting their potential as alternative antimicrobial agents .

Alternative to Bisphenol A

Bio-Derived Resins

this compound-5,5'-dicarboxylic acid has been explored as a renewable substitute for bisphenol A in the production of dimethacrylate resins. The synthesis involves reacting bifuran diglycidyl esters with methacrylic acid to produce bio-derived resins that maintain desirable mechanical properties while reducing reliance on fossil fuels .

Material Science

Cross-Linkable Epoxy Methacrylates

The compound is also used to create cross-linkable epoxy methacrylates which can be polymerized into thermosetting materials. These materials exhibit high thermal stability and are suitable for applications requiring durable and heat-resistant properties .

Mechanism of Action

The mechanism of action of 2,2’-Bifuran involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-conjugated systems, which can influence its reactivity and interactions with other molecules . The torsional potential for inter-ring rotation in 2,2’-Bifuran has been studied using high-level ab initio calculations, revealing the presence of a shallow gauche minimum in the torsional potential curve .

Comparison with Similar Compounds

2,2’-Bifuran can be compared with other similar compounds such as 2,2’-Bithiophene and 2,2’-Bifuran-3,3’-dicarboximide:

2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.

2,2’-Bifuran-3,3’-dicarboximide: Contains additional carboximide groups, making it more electron-deficient and suitable for specific applications in organic electronics.

The uniqueness of 2,2’-Bifuran lies in its ability to form stable π-conjugated systems and its versatility in various chemical reactions and applications .

Biological Activity

2,2'-Bifuran is an organic compound known for its unique structure and diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications. The findings are supported by various studies and data tables that summarize key research results.

Structural Overview

This compound consists of two furan rings connected by a single bond. Its chemical structure allows for various modifications that can enhance its biological activity. The compound has attracted attention in medicinal chemistry due to its potential applications in treating infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Efficacy Against MRSA

A study conducted on two novel 2,2'-bifurans demonstrated their efficacy in inhibiting MRSA infections in male mice. The study compared the effects of these bifurans with vancomycin, a standard antibiotic treatment. Key findings include:

- Reduction in Serum Urea Levels : Both bifurans significantly restored serum urea levels in infected mice compared to untreated controls.

- Liver Function : The bifurans were effective in reducing elevated alanine aminotransferase (ALT) and gamma-glutamyl transpeptidase (γ-GT) levels induced by MRSA infection, indicating protective effects on liver function.

- Inflammatory Markers : Treatment with bifurans reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are markers of inflammation associated with infection .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored, particularly through their interactions with mitochondrial complex I.

N-([this compound]-5-ylmethyl)benzo[d]thiazole-6-carboxamide has been identified as a potent inhibitor of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to increased oxidative stress within cancer cells and promoting apoptosis. The compound's ability to target specific pathways involved in cancer cell metabolism makes it a promising candidate for further research.

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2'-Bifuran derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or condensation reactions. For example, this compound-5,5'-dicarbaldehyde is synthesized via palladium-catalyzed cross-coupling of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in dioxane under reflux . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction time (10–12 hours), and solvent systems (ethyl acetate/toluene for recrystallization). Yield improvement strategies involve monitoring temperature gradients and stoichiometric ratios of boronic acid derivatives.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include furan proton resonances at δ 7.13–7.50 ppm and aldehyde protons at δ 9.80–10.20 ppm. For cyanoacrylic acid derivatives, CN stretches appear at ~2228 cm⁻¹ in IR .

- Discrepancy Analysis : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments, especially for diastereomers or regioisomers.

Q. What purity standards are required for this compound in academic research, and how are they validated?

- Methodological Answer : Purity ≥95% is typical, validated via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (C, H, N within ±0.4% of theoretical values). For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., 3.2–3.5 eV for photovoltaic applications) and dipole moments .

- MD Simulations : Simulate solvation dynamics in ethanol/water mixtures using OPLS-AA force fields to study aggregation behavior .

Q. What strategies address contradictory data in the catalytic performance of this compound-based dyes in DSSCs?

- Methodological Answer :

- Control Experiments : Compare anchor groups (e.g., thiobarbituric acid vs. cyanoacetamide) using identical TiO₂ film thickness and electrolyte compositions .

- Statistical Analysis : Apply ANOVA to evaluate efficiency variations (e.g., HB-3 dye: 8.2% vs. N3: 7.6%) under standardized AM 1.5G illumination .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios (e.g., 1:1.2 for aldehyde/boronic acid), reflux times, and recrystallization solvents.

- Supporting Information : Share NMR raw data, chromatograms, and crystallography files (CIF) as supplemental materials .

Q. What are the unresolved challenges in characterizing this compound’s reactivity under oxidative conditions?

- Methodological Answer :

- Mechanistic Probes : Use in situ FTIR to track carbonyl formation during air exposure.

- Theoretical Modeling : Calculate activation barriers for furan ring-opening pathways using M06-2X/def2-TZVP .

Q. Data Presentation Guidelines

- Tables : Include comparative data (e.g., photovoltaic parameters: , , FF) for derivatives like HB-1–8 .

- Figures : Avoid overcrowding schemes; use color-coded structures for anchor groups and efficiency trends .

Properties

IUPAC Name |

2-(furan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZFLBMZZVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974505 | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-00-0 | |

| Record name | 2,2'-Bifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.